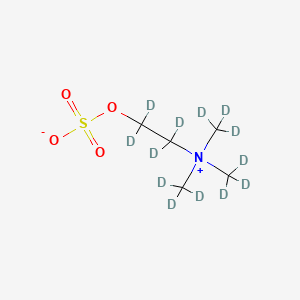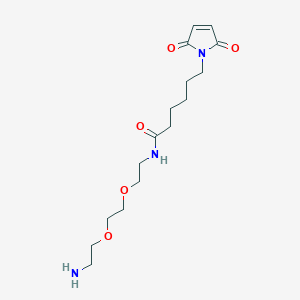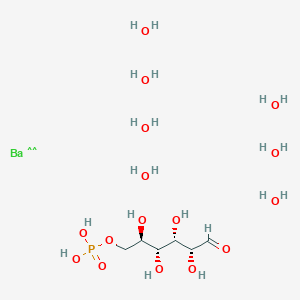
Ribociclib-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribociclib-d8 is a deuterated form of Ribociclib, a selective cyclin-dependent kinase inhibitor used primarily in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. The deuterated version, this compound, is labeled with deuterium, a stable hydrogen isotope, which can be used in pharmacokinetic studies to track the drug’s metabolism and distribution in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ribociclib-d8 involves the incorporation of deuterium atoms into the Ribociclib molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves replacing hydrogen atoms in Ribociclib with deuterium using deuterated solvents or reagents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Ribociclib to ensure the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated precursors. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures to monitor the incorporation of deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
Ribociclib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Ribociclib-d8 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ribociclib in the body.
Metabolic Pathway Elucidation: Helps in identifying the metabolic pathways and intermediates of Ribociclib.
Drug Interaction Studies: Used to investigate potential drug-drug interactions by tracking the metabolism of Ribociclib in the presence of other compounds.
Biological Research: Employed in studies to understand the biological effects of Ribociclib on cancer cells and other biological systems.
Wirkmechanismus
Ribociclib-d8, like Ribociclib, exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle progression by phosphorylating the retinoblastoma protein (Rb), leading to cell division. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thereby halting cell cycle progression and inhibiting the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ribociclib-d8 can be compared with other CDK4/6 inhibitors such as Palbociclib and Abemaciclib:
Palbociclib: Similar to this compound, Palbociclib inhibits CDK4/6 but has different pharmacokinetic properties and side effect profiles.
Abemaciclib: Another CDK4/6 inhibitor with a unique pharmacokinetic profile and a broader range of activity against various cancer types.
Uniqueness
This compound’s uniqueness lies in its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium can also lead to differences in the drug’s metabolic stability and half-life compared to its non-deuterated counterpart .
Eigenschaften
Molekularformel |
C23H30N8O |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
7-cyclopentyl-N,N-dimethyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i9D2,10D2,11D2,12D2 |
InChI-Schlüssel |
RHXHGRAEPCAFML-PMCMNDOISA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)C(=O)N(C)C)([2H])[2H])[2H] |
Kanonische SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)


![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)







![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
